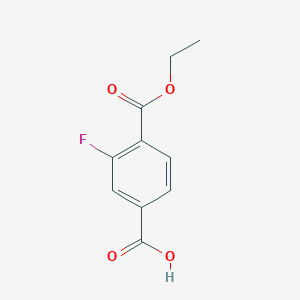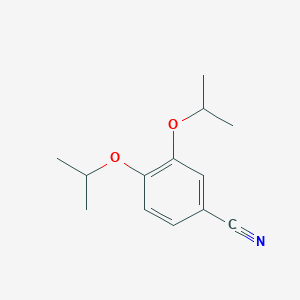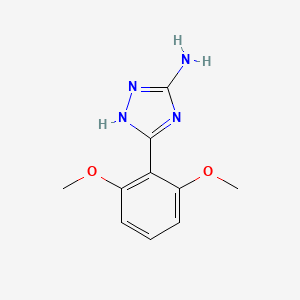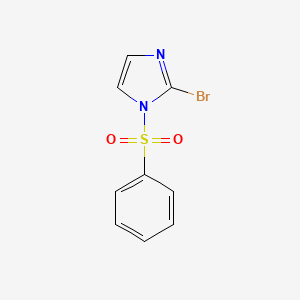![molecular formula C13H17ClOSi B13673313 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethyl(vinyl)silyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with a vinylsilyl reagent under specific conditions. One common method is the silyl-Heck reaction, which allows the preparation of vinyl silyl ethers and disiloxanes from aryl-substituted alkenes using a commercially available catalyst system and mild conditions . Another approach involves the addition of silyl enolates to α-haloketones, forming the desired product under weakly basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale silyl-Heck reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers explore its potential as a building block for biologically active compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone exerts its effects involves interactions with molecular targets and pathways. The vinylsilyl group can participate in silyl migrations and coupling reactions, leading to the formation of various products . These reactions are often triggered by the addition of nucleophiles or electrophiles, resulting in the formation of new chemical bonds and structures.
相似化合物的比较
- 1-(4-Chlorophenyl)-2-(dimethyl(vinyl)silyl)ethanone
- 1-(4-Chlorophenyl)-3-(trimethylsilyl)-1-propanone
- 1-(4-Chlorophenyl)-3-(dimethyl(phenyl)silyl)-1-propanone
Uniqueness: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is unique due to the presence of both a chlorophenyl group and a dimethyl(vinyl)silyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.
属性
分子式 |
C13H17ClOSi |
|---|---|
分子量 |
252.81 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[ethenyl(dimethyl)silyl]propan-1-one |
InChI |
InChI=1S/C13H17ClOSi/c1-4-16(2,3)10-9-13(15)11-5-7-12(14)8-6-11/h4-8H,1,9-10H2,2-3H3 |
InChI 键 |
JZYRGRKLPYNYQY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCC(=O)C1=CC=C(C=C1)Cl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)


![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)



![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)

